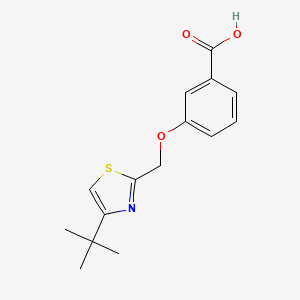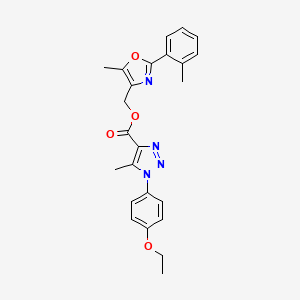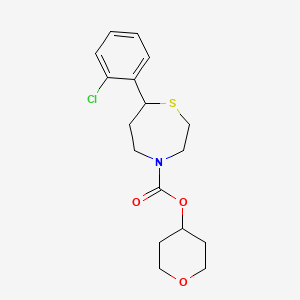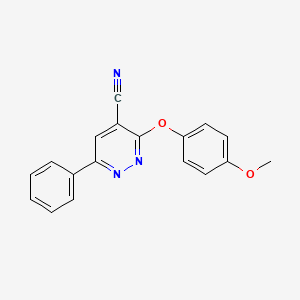
3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with a benzoic acid derivative through an etherification reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
3-((4-(tert-Butyl)thiazol-2-yl)methoxy)benzoic acid can be compared with other similar compounds, such as:
N-(4-tert-Butyl-thiazol-2-yl)-2-chloro-benzamide: Similar in structure but with a chloro group instead of a methoxy group, leading to different chemical properties and reactivity.
Benzothiazole derivatives: These compounds share the thiazole ring but differ in their substitution patterns, resulting in varied biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,3)12-9-20-13(16-12)8-19-11-6-4-5-10(7-11)14(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSPEDBRZFRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-3-amine hydrochloride](/img/structure/B2846621.png)

![3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2846623.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)
![(3E)-4-[(1,3-benzothiazol-2-yl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2846627.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)


![2-(4-ethylphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2846637.png)

![N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2846639.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2846641.png)
![5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2846642.png)
